O,O-Diethyl

Vue d'ensemble

Description

“O,O-Diethyl” is a part of various chemical compounds. For instance, it is a part of “O,O-Diethyl dithiophosphate”, which is a technical grade compound . It is also a part of “O,O-Diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate” and "O,O-Diethyl 2,4-dinitrophenyl phosphate triester" .

Synthesis Analysis

The synthesis of “O,O-Diethyl” compounds involves various chemical reactions. For example, “O,O-Diethyl acrylamide phosphonate” was synthesized using acrylamide and diethyl chlorophosphate as reactants . Another study discussed the synthesis of “O,O-Diethyl 2,4-dinitrophenyl phosphate triester” with secondary alicyclic amines .Molecular Structure Analysis

The molecular structure of “O,O-Diethyl” compounds can be complex. For instance, “O,O-Diethyl dithiophosphate” has a linear formula of (C2H5O)2P(S)SH . The molecular weight of this compound is 186.23 .Chemical Reactions Analysis

“O,O-Diethyl” compounds participate in various chemical reactions. For instance, the oxidation mechanism of a stoichiometric DEE (diethyl ether)/air mixture was studied using a micro flow reactor . The study found that O-O bond scission reactions of keto-hydroperoxide produced by DEE, CH3O2H, CH3CO3H, and C2H5O2H, H2O2, and H+O2=O+OH are key chain branching reactions to explain the multi-stage oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “O,O-Diethyl” compounds depend on the specific compound. For instance, “O,O-Diethyl dithiophosphate” is a colorless to white crystalline solid with a mild, mercaptan-like odor . It has a molecular weight of 186.23, a boiling point of 60°C/1 mmHg, and a density of 1.11 g/mL at 25°C .Applications De Recherche Scientifique

Renewable Oxygenated Fuel Additive

Diethyl ether (DEE) shows promise as a renewable oxygenated fuel additive for diesel engines. Research indicates that blending DEE with diesel fuel improves engine performance, combustion characteristics, and engine stability. The use of DEE can increase engine brake thermal efficiency and reduce specific fuel consumption (Ibrahim, 2016).

Organic Synthesis

Diethyl vinylphosphonate is involved in the oxa-Michael addition of alcohols, offering an efficient method for synthesizing biologically active compounds without harsh conditions (Baszczyňski et al., 2012).

Nucleic Acid Research

Diethyl pyrocarbonate (EtOCO)₂O plays a role in nucleic acid biochemistry, acting as a nuclease inhibitor. This facilitates the extraction of undegraded nucleic acids, a critical step in genetic research (Ehrenberg et al., 1976).

Fuel Additive Synthesis

Diethyl carbonate (DEC) is a potential oxygen-containing additive for gasoline and diesel fuel. Its synthesis through oxidative carbonylation of ethanol has been explored, showing enhanced yield and selectivity under varying conditions, emphasizing its role in reducing pollutant emissions (Roh et al., 2003).

Liquid/Liquid Equilibrium Data

The study of liquid-liquid equilibrium data of diethyl carbonate with iso-butanol and water enhances understanding of fuel mixtures, contributing to more efficient fuel additive combinations (Tetrisyanda et al., 2021).

Environmental Benefits in Fuel

Diethylene glycol diethyl ether (DGE) as an oxygenated additive to diesel-like fuels shows potential in improving the environmental footprint of bio-ethanol in diesel engines, aiding in the reduction of emissions (Herreros et al., 2015).

Flame Retardant Applications

Piperazine-phosphonates derivatives, including diethyl derivatives, have shown significant potential as flame retardants for cotton fabric, aiding in understanding the mechanisms of thermal degradation and fire safety (Nguyen et al., 2014).

Mécanisme D'action

The mechanism of action of “O,O-Diethyl” compounds can vary. For example, diethylcarbamazine, an anthelmintic drug, is thought to sensitize the microfilariae to phagocytosis . Another compound, chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate), functions as an acetylcholinesterase inhibitor .

Safety and Hazards

The safety and hazards of “O,O-Diethyl” compounds can vary. For example, chlorpyrifos, an organophosphorus insecticide, can cause respiratory irritation, drowsiness, dizziness, and damage to organs through prolonged or repeated exposure . Another compound, ethyl ether, is extremely flammable and can be harmful if swallowed .

Propriétés

IUPAC Name |

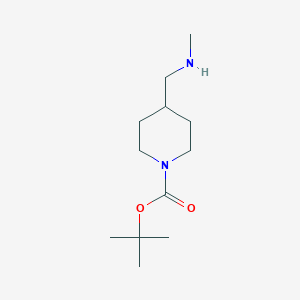

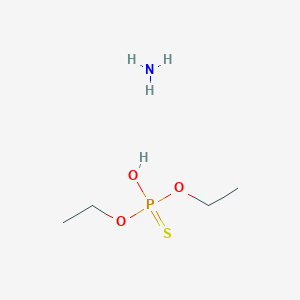

azane;diethoxy-hydroxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKZCJDWXXWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(O)OCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560421 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,O-Diethyl | |

CAS RN |

5871-16-9 | |

| Record name | O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.